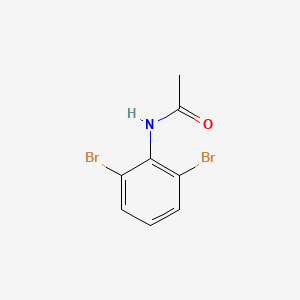

Acetanilide, 2',6'-dibromo-

Description

Historical Context and Evolution of Acetanilide (B955) Derivatives Research

The story of 2',6'-dibromoacetanilide is rooted in the late 19th-century development of synthetic pharmaceuticals. The parent compound, acetanilide, was first introduced into medical practice in 1886 by A. Cahn and P. Hepp under the trade name Antifebrin, following an accidental discovery of its fever-reducing (antipyretic) properties. wikipedia.orgresearchgate.net Soon after, its pain-relieving (analgesic) capabilities were also recognized, establishing it as an early, synthetic alternative to natural remedies like opium derivatives. digitellinc.combritannica.com Acetanilide, a product of the burgeoning coal-tar industry, became one of the first aniline (B41778) derivatives to find widespread therapeutic use. digitellinc.comnih.gov

However, the use of acetanilide was hampered by significant toxic side effects, most notably its tendency to cause cyanosis (a bluish discoloration of the skin) due to methemoglobinemia, a condition where the oxygen-carrying capacity of hemoglobin in the blood is reduced. wikipedia.orgdigitellinc.com This critical drawback spurred a wave of research aimed at creating less toxic, more effective aniline derivatives. wikipedia.org The discovery that acetanilide's therapeutic effects were due to its in-vivo metabolization to paracetamol (acetaminophen) was a landmark finding in 1948, guiding future drug development. wikipedia.org This pursuit of safer alternatives led to the synthesis of a vast array of acetanilide derivatives, where chemists systematically modified the parent structure to enhance therapeutic properties and mitigate toxicity. This era of molecular modification, driven by the initial success and subsequent problems of acetanilide, set the stage for the investigation of halogenated and other substituted acetanilides, including 2',6'-dibromoacetanilide. researchgate.netahajournals.org

Significance of 2',6'-Dibromoacetanilide in Contemporary Organic Chemistry

In modern organic chemistry, 2',6'-dibromoacetanilide is valued not as an end-product but as a versatile synthetic intermediate and a subject of reactivity studies. Its primary significance lies in its use as a building block for more complex molecules. ontosight.ai Researchers have utilized it as an intermediate in the synthesis of various potential pharmaceuticals and agrochemicals. ontosight.ai The presence of two bromine atoms on the phenyl ring, ortho to the acetamido group, provides reactive sites for further chemical transformations.

The compound is of particular interest in the study of electrophilic substitution reactions on highly substituted aromatic rings. For instance, research has examined the nitration of 2,6-dihaloacetanilides, including 2',6'-dibromoacetanilide. researchgate.net Under mixed acid nitration conditions, 2',6'-dibromoacetanilide was found to yield 2,6-dibromo-3-nitroacetanilide, demonstrating how the existing substituents direct the position of incoming groups. researchgate.net Such studies are fundamental to understanding reaction mechanisms and expanding the synthetic chemist's toolkit. Furthermore, the broader class of acetanilide derivatives, including halogenated versions, has been investigated for a range of potential biological activities, such as antimicrobial and antifungal properties. researchgate.netontosight.ai

Structural Elucidation and Nomenclatural Conventions in Academic Discourse

The precise identification of 2',6'-dibromoacetanilide is governed by established nomenclatural rules and confirmed through modern spectroscopic techniques. According to IUPAC nomenclature, the compound is formally named N-(2,6-dibromophenyl)acetamide . nih.govchemspider.com This name systematically describes an acetamide (B32628) group linked to a phenyl ring that is substituted with two bromine atoms at positions 2 and 6. It is also commonly referred to as 2',6'-dibromoacetanilide in the literature. stenutz.eu

The structural confirmation relies on a combination of analytical methods that probe the molecule's atomic and electronic framework. Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of 2',6'-Dibromoacetanilide

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-(2,6-dibromophenyl)acetamide | nih.gov |

| CAS Number | 33098-80-5 | nih.govnist.gov |

| Molecular Formula | C₈H₇Br₂NO | nih.govnist.gov |

| Molecular Weight | 292.95 g/mol | nih.gov |

| Appearance | White or off-white crystalline solid | ontosight.ai |

| Melting Point | ~173-175 °C | ontosight.ai |

| Topological Polar Surface Area | 29.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Spectroscopic analysis provides definitive structural evidence. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for mapping the connectivity of atoms. NMR spectroscopy, in particular, is used to confirm the substitution pattern on the aromatic ring in dihaloacetanilides. researchgate.net Mass spectrometry (MS) confirms the molecular weight and elemental composition. Electron Ionization (EI) mass spectrometry studies have determined the ionization energy and the fragmentation patterns of 2',6'-dibromoacetanilide, providing further insight into its structure and stability. nist.gov

Table 2: Selected Mass Spectrometry Data for 2',6'-Dibromoacetanilide

| Measurement | Value (eV) | Method | Source(s) |

|---|---|---|---|

| Ionization Energy (IE) | 8.32 ± 0.03 | EI | nist.gov |

| Appearance Energy (AE) of C₆H₅NBr₂⁺ | 10.02 ± 0.03 | EI | nist.gov |

These analytical techniques, combined with systematic nomenclature, ensure the unambiguous identification and characterization of 2',6'-dibromoacetanilide in academic and industrial research, underpinning its role as a reliable building block in advanced chemical synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33098-80-5 |

|---|---|

Molecular Formula |

C8H7Br2NO |

Molecular Weight |

292.95 g/mol |

IUPAC Name |

N-(2,6-dibromophenyl)acetamide |

InChI |

InChI=1S/C8H7Br2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) |

InChI Key |

PNLHXEUNINMJFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 ,6 Dibromoacetanilide

Classical Synthesis Pathways and Their Mechanistic Investigations

Classical approaches to synthesizing 2',6'-dibromoacetanilide generally circumvent the challenges of regioselectivity in direct bromination by starting with a pre-functionalized aromatic ring. The most common and logical pathway involves the acetylation of 2,6-dibromoaniline (B42060).

The mechanism for this reaction is a standard nucleophilic acyl substitution. The nitrogen atom of the 2,6-dibromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride (B1165640). This is followed by the departure of an acetate (B1210297) ion as a leaving group and a subsequent deprotonation step, often facilitated by a mild base or solvent, to yield the final N-(2,6-dibromophenyl)acetamide product. The presence of a small amount of acid catalyst, such as sulfuric acid, can enhance the electrophilicity of the acetic anhydride, thereby accelerating the reaction. mdpi.com

A typical laboratory procedure involves reacting 2,6-dibromoaniline with an excess of acetic anhydride. mdpi.comresearchgate.net The reaction can be performed in a solvent like acetonitrile (B52724) or glacial acetic acid and may be heated to ensure completion. mdpi.comias.ac.in An alternative method, often used for aniline (B41778) itself, employs acetic anhydride in an aqueous medium with a base like sodium acetate to neutralize the acetic acid byproduct. libretexts.org

| Entry | Reactants | Reagents & Conditions | Yield | Reference(s) |

| 1 | 2,5-Dibromoaniline (B181072) | Acetic anhydride, H₂SO₄ (cat.), Acetonitrile, Reflux | 78% | mdpi.com |

| 2 | Aniline | Acetic anhydride, Sodium acetate, H₂O | High | libretexts.org |

Table 1: Representative Classical Synthesis Conditions for Acetylation of Anilines. Note: Entry 1 is for a similar isomer but demonstrates a relevant procedure. Entry 2 is a general method for aniline.

Direct electrophilic aromatic bromination of acetanilide (B955) is not a viable strategy for producing the 2',6'-dibromo isomer in high yield. The acetamido group (–NHCOCH₃) is a powerful ortho-, para-directing group. mdpi.com However, due to the significant steric hindrance imposed by the bulky acetamido group, electrophilic attack at the ortho positions is disfavored compared to the para position. beilstein-journals.org Consequently, the major product of mono-bromination of acetanilide is 4-bromoacetanilide. saspublishers.com Attempts to force a second bromination would likely lead to the formation of 2,4-dibromoacetanilide or 2,4,6-tribromoaniline, rather than the desired 2',6'-dibromoacetanilide. mdpi.comresearchgate.net

In the context of synthesizing 2',6'-dibromoacetanilide, regiochemical control is paramount. As discussed, the inherent electronic and steric properties of the acetanilide molecule make direct bromination an unsuitable method for obtaining the 2',6'-disubstituted product. The activating and ortho-, para-directing nature of the acetamido group, combined with its steric bulk, overwhelmingly favors para substitution. beilstein-journals.org Therefore, classical synthesis relies on starting with the correctly substituted precursor, 2,6-dibromoaniline, where the regiochemistry is already established. This precursor can be synthesized by methods such as the bromination of sulfanilic acid followed by desulfonation, which directs the bromine atoms to the positions ortho to the amino group. orgsyn.org

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches offer potential alternatives to classical routes, often with improved atom economy and reduced waste.

Green chemistry principles are increasingly being applied to halogenation reactions to mitigate the use of hazardous reagents and solvents. One of the most significant advances is the move away from using elemental bromine, which is highly toxic and corrosive. saspublishers.comvapourtec.com

A prime example of a green approach that could be applied to generate ortho-brominated acetanilides is mechanochemistry, specifically ball-milling. beilstein-journals.orgnih.gov A solvent-free, palladium-catalyzed ortho-halogenation of acetanilides has been developed using a ball mill. nih.govbeilstein-journals.org This method avoids the use of hazardous organic solvents, reduces reaction times, and simplifies work-up procedures. nih.gov The use of N-bromosuccinimide (NBS) as the bromine source is also a greener alternative to liquid Br₂. beilstein-journals.orgnih.gov Such solvent-free conditions and the use of a recyclable catalyst align well with the core tenets of green chemistry. imist.ma

The direct C-H activation and functionalization of aromatic rings is a major focus of modern catalyst development. For the synthesis of ortho-haloacetanilides, palladium catalysis has proven particularly effective. nih.govresearchgate.netnih.gov A plausible mechanism for the palladium-catalyzed ortho-bromination involves the acetamido group acting as a directing group, coordinating to the palladium center. beilstein-journals.org

In a proposed catalytic cycle for a mechanochemical process, a Pd(II) species, formed in-situ, coordinates to the amide oxygen of acetanilide. beilstein-journals.org This is followed by C-H activation at the ortho position to form a palladacycle intermediate. Oxidative addition of the halogen source (e.g., N-bromosuccinimide) generates a Pd(IV) complex, which then undergoes reductive elimination to yield the ortho-brominated product and regenerate the active Pd(II) catalyst. beilstein-journals.org While this has been demonstrated for mono-halogenation, it is conceivable that using a molar excess of the brominating agent and catalyst could lead to di-halogenation at both ortho positions.

| Entry | Substrate | Catalyst / Reagents | Conditions | Product | Yield | Reference |

| 1 | Acetanilide | Pd(OAc)₂, PTSA, NIS | Ball Mill (50 Hz), 1.5 h | 2-Iodoacetanilide | 92% | nih.gov |

| 2 | Acetanilide | Pd(OAc)₂, PTSA, NBS | Ball Mill | 2-Bromoacetanilide | 73% | beilstein-journals.orgnih.gov |

Table 2: Modern Palladium-Catalyzed ortho-Halogenation of Acetanilide. Note: These conditions demonstrate mono-halogenation, which provides a basis for developing a di-halogenation protocol.

Rhodium catalysts have also been explored for the ortho-bromination of acetanilides and related O-phenyl carbamates, using N-bromosuccinimide as the bromine source. researchgate.netresearchgate.net These catalytic systems offer high regioselectivity for the ortho position, further highlighting the power of transition metal catalysis in achieving challenging transformations. researchgate.net

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for hazardous reactions. Key benefits include superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety due to the small reaction volumes at any given time, and the potential for straightforward scaling-up. mdpi.comuco.es

For bromination reactions, flow chemistry provides a much safer way to handle reagents like molecular bromine by generating it in-situ and consuming it immediately. mdpi.comvapourtec.com A protocol has been developed where an oxidant, such as sodium hypochlorite (B82951) (NaOCl), is reacted with a bromide source (HBr or KBr) in a flow reactor to produce bromine. mdpi.comvapourtec.com This stream is then immediately mixed with the substrate stream (e.g., acetanilide dissolved in a suitable solvent) in a second reactor module to effect the bromination. vapourtec.com Any excess bromine can be subsequently quenched in-line by mixing with a reducing agent like sodium sulfite (B76179) before the product is collected. mdpi.com

While a specific procedure for the synthesis of 2',6'-dibromoacetanilide using this method has not been detailed, this flow chemistry approach could be adapted for such a purpose. It would require careful optimization of residence times, temperature, and reagent stoichiometry to achieve selective di-bromination at the ortho positions, potentially in conjunction with a suitable catalyst packed into the reactor. The enhanced safety and control offered by a continuous flow setup make it a highly attractive modern alternative for such halogenation processes. researchgate.net

Comparative Analysis of Synthetic Yields and Purity Profiles

The acetylation of 2,6-dibromoaniline is generally the preferred method for obtaining high-purity 2',6'-dibromoacetanilide. This pathway involves the reaction of the pre-brominated precursor, 2,6-dibromoaniline, with an acetylating agent such as acetic anhydride or acetyl chloride. google.com The reaction with acetic anhydride is often favored due to its lower cost and safer handling properties compared to acetyl chloride. researchgate.net Because the bromine atoms are already in the desired positions on the aniline ring, this method avoids the formation of isomeric byproducts. The synthesis of the related N-(2,5-dibromo-4-nitrophenyl)acetamide from 2,5-dibromoaniline using acetic acid has been reported to achieve a yield of 95%, suggesting that the acetylation of 2,6-dibromoaniline would proceed with similarly high efficiency. nih.gov The primary impurity in this process would likely be any unreacted 2,6-dibromoaniline, which can typically be removed through recrystallization of the final acetanilide product.

In contrast, the direct bromination of acetanilide is a more convergent approach but is plagued by a lack of regioselectivity. The acetylamino group is an ortho-, para-director, leading to the formation of a mixture of brominated products, including the desired 2,6-dibromo isomer, as well as 2,4-dibromoacetanilide, 4-bromoacetanilide, and 2,4,6-tribromoacetanilide. journals.co.za Controlling the reaction conditions, such as temperature and the molar ratio of bromine to acetanilide, is critical to influence the product distribution, but the formation of multiple isomers is often unavoidable. journals.co.za The separation of 2',6'-dibromoacetanilide from this complex mixture necessitates chromatographic purification, which is often a low-yielding and resource-intensive process. oup.com Consequently, the isolated yields of the pure 2',6'-isomer from this method are typically low.

Below is a comparative table summarizing the typical yields and purity considerations for the two synthetic methodologies.

Scale-Up Considerations and Industrial Synthesis Methodologies

The industrial production of 2',6'-dibromoacetanilide favors the synthetic route that is most cost-effective, scalable, and minimizes complex purification steps. For these reasons, the acetylation of 2,6-dibromoaniline is the more viable industrial pathway compared to the direct bromination of acetanilide.

The primary consideration for industrial scale-up is the avoidance of chromatographic separations, which are generally not feasible for large-scale production due to high solvent consumption and cost. The direct bromination of acetanilide, which produces a mixture of isomers, would necessitate such a separation, rendering it industrially impractical for producing high-purity 2',6'-dibromoacetanilide.

The acetylation route, starting from 2,6-dibromoaniline, is far more amenable to scale-up. The process involves a straightforward reaction, and the final product can typically be purified by crystallization, a standard and scalable industrial operation. Key process parameters that would be optimized during scale-up include reaction temperature, mixing efficiency, and the method of product isolation to maximize yield and purity. google.com The use of less hazardous and more cost-effective reagents, such as acetic anhydride instead of acetyl chloride, is also a critical factor in industrial synthesis. researchgate.net

For the acetylation reaction itself on an industrial scale, process control would focus on ensuring complete reaction to minimize the amount of unreacted 2,6-dibromoaniline in the final product. This might involve using a slight excess of the acetylating agent. google.com The work-up procedure would be designed to efficiently remove byproducts, such as acetic acid, and to precipitate the 2',6'-dibromoacetanilide in a form that is easily filtered and dried. The entire process would be contained within reactors and processing equipment designed for handling the specific chemicals and reaction conditions safely and efficiently.

Reaction Chemistry and Derivatization Strategies of 2 ,6 Dibromoacetanilide

Halogen Reactivity and Functional Group Transformations

The carbon-bromine bonds are key sites for functionalization, primarily through metal-catalyzed cross-coupling reactions. While nucleophilic aromatic substitution is a theoretical possibility, it is not a commonly employed strategy for this substrate.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

For 2',6'-dibromoacetanilide, the bromine atoms themselves are moderately electron-withdrawing, which slightly activates the ring towards nucleophilic attack. However, the acetamido group (-NHCOCH₃) is an activating group (ortho, para-directing) under neutral or basic conditions, which disfavors the formation of the anionic Meisenheimer intermediate required for the SNAr mechanism. Furthermore, the two bromine atoms in the ortho positions provide significant steric hindrance, making a direct nucleophilic attack on the ipso-carbons (C-2 and C-6) challenging. Consequently, 2',6'-dibromoacetanilide is generally not a suitable substrate for classical SNAr reactions under standard conditions, and this pathway is not a primary strategy for its derivatization.

The most versatile and widely applied strategy for functionalizing the 2',6'-dibromoacetanilide scaffold involves the use of palladium-catalyzed cross-coupling reactions. The two bromine atoms serve as excellent leaving groups for such transformations, allowing for the formation of new carbon-carbon bonds. Depending on the reaction conditions and the stoichiometry of the reagents, either mono- or di-substituted products can be selectively synthesized.

Suzuki Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide. researchgate.net The bromine atoms of 2',6'-dibromoacetanilide are reactive in Suzuki couplings. While direct studies on 2',6'-dibromoacetanilide are not extensively reported, the reactivity of the closely related compound, 2,6-dibromoaniline (B42060), provides excellent insight. In a ligand-free, Pd(OAc)₂-catalyzed system, 2,6-dibromoaniline undergoes efficient double Suzuki coupling with various arylboronic acids to yield 2,6-diaryl anilines. researchgate.net The reaction proceeds smoothly, indicating that the steric hindrance from the ortho-substituents does not prevent the coupling. It is expected that 2',6'-dibromoacetanilide would exhibit similar reactivity, allowing for the synthesis of a diverse range of 2',6'-diarylacetanilides.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 0.5 | 96 | researchgate.net |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 1.5 | 62 | researchgate.net |

| 3 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 0.5 | 91 | researchgate.net |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 0.5 | 94 | researchgate.net |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The C-Br bonds in 2',6'-dibromoacetanilide are suitable for participating in Heck reactions. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This reaction would allow for the introduction of one or two vinyl substituents onto the aromatic ring. By controlling the stoichiometry (e.g., using one equivalent of the alkene), selective mono-vinylation could be achieved, followed by a second, different Heck coupling or another type of cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.govorganic-chemistry.org This reaction provides a direct route to arylalkynes. 2',6'-dibromoacetanilide can serve as the dihalide component in this reaction, enabling the introduction of alkynyl groups at the C-2 and C-6 positions. The reaction is generally tolerant of various functional groups and proceeds under mild conditions. wikipedia.org Similar to other cross-coupling reactions, both mono- and di-alkynylated products could be accessed by carefully controlling the reaction stoichiometry and conditions.

Modifications of the Amide Moiety

The acetamido group offers another site for chemical modification, including reactions at the nitrogen atom and transformation of the amide bond itself.

N-Alkylation

N-alkylation of the amide nitrogen in 2',6'-dibromoacetanilide introduces a third substituent on the nitrogen, converting the secondary amide into a tertiary amide. This transformation typically requires a strong base to deprotonate the amide N-H, which is significantly less acidic than an amine N-H, followed by reaction with an alkylating agent (e.g., an alkyl halide). Research has shown that polyhalogenated acylanilides, particularly those with halogens in the ortho positions, can be N-alkylated in alkaline aqueous or organic solutions. google.com This reactivity is noteworthy because ordinary acylanilides are generally resistant to alkylation under these conditions. The presence of the ortho-bromo substituents appears to facilitate the necessary deprotonation or enolization of the acylamido group, enabling the subsequent alkylation. google.com

| Reaction | Typical Base | Alkylating Agent | Typical Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | NaOH, NaH, NaOEt | R-X (e.g., CH₃I, (CH₃)₂SO₄) | Acetone, Methanol, DMF | N-Alkyl-N-(2,6-dibromophenyl)acetamide |

N-Acylation

Direct N-acylation of an existing amide is generally challenging because the amide nitrogen is non-nucleophilic due to the delocalization of its lone pair into the carbonyl group. Standard acylation methods are typically ineffective. However, transformation to related structures is possible. For instance, amides can be converted to N-acylimidates by reaction with reagents like triethyloxonium (B8711484) tetrafluoroborate, followed by further transformations. Atroposelective N-acylation has also been developed for sterically hindered anilide precursors, although this is typically performed on an amine starting material rather than an existing amide. nih.gov

The amide bond of 2',6'-dibromoacetanilide can be cleaved through hydrolysis under either acidic or basic conditions to yield 2,6-dibromoaniline and acetic acid.

The mechanism for base-catalyzed hydrolysis of acetanilides is a well-established nucleophilic acyl substitution (BAC2). researchgate.net It involves the rate-determining attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the aniline (B41778) fragment as the leaving group, which is subsequently protonated to give the free amine. masterorganicchemistry.com

For 2',6'-dibromoacetanilide, the rate of hydrolysis may be influenced by the electronic and steric effects of the ortho-bromo substituents. While the bromine atoms are electron-withdrawing, which can make the carbonyl carbon more electrophilic, they also exert significant steric hindrance. This steric bulk can impede the approach of the hydroxide nucleophile to the carbonyl center, potentially slowing the rate of hydrolysis compared to less hindered acetanilides like the para-substituted isomer. researchgate.net

Directed Ortho-Metalation and Related Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium), directing deprotonation at a nearby ortho C-H bond. The acetamido group is a potent DMG.

However, in the case of 2',6'-dibromoacetanilide, the DoM pathway is in direct competition with a much faster reaction: lithium-halogen exchange. researchgate.net It is a well-established principle in organometallic chemistry that the reaction of an aryl bromide with an alkyllithium reagent at low temperatures leads to rapid bromine-lithium exchange. harvard.edu This process is kinetically favored over the deprotonation of an aromatic C-H bond.

Therefore, when 2',6'-dibromoacetanilide is treated with a reagent such as n-butyllithium or t-butyllithium, the expected reaction is not deprotonation at the C-3 or C-5 positions, but rather a rapid exchange at one of the C-Br bonds. This generates a new organometallic intermediate, 2-bromo-6-lithioacetanilide (or its N-lithiated form), which can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent at the C-2 position. While this is a powerful method for functionalizing the ring, it proceeds via metal-halogen exchange rather than a true DoM mechanism. Selective mono-functionalization is possible because the first exchange is typically much faster than the second.

Multi-Component Reactions Involving 2',6'-Dibromoacetanilide

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov While the direct participation of 2',6'-dibromoacetanilide in well-known MCRs such as the Ugi or Passerini reactions has not been extensively documented in scientific literature, the reactivity of related acetanilide (B955) structures in similar transformations suggests its potential as a viable substrate. nih.gov

Acetoacetanilide derivatives, for instance, have been successfully employed in MCRs with aldehydes and cyanomethylene reagents to produce 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives. nih.gov This indicates that the acetanilide framework is compatible with the conditions of certain MCRs. The core components of the Ugi and Passerini reactions are an amine, a carbonyl compound, a carboxylic acid, and an isocyanide (for the Ugi reaction). nih.govbaranlab.org

Theoretically, 2',6'-dibromoacetanilide could participate in MCRs in several ways. The amide nitrogen, after hydrolysis to the corresponding aniline, could serve as the amine component. Alternatively, the acetyl group could potentially be modified to introduce other reactive functionalities suitable for MCRs. However, the steric hindrance imposed by the two ortho-bromine atoms might influence the reactivity of the nearby functional groups and could necessitate carefully optimized reaction conditions. The electronic effects of the bromine atoms, being electron-withdrawing, would also play a role in the nucleophilicity of the anilino nitrogen, should the amide be hydrolyzed.

Future research could explore the development of novel MCRs specifically designed to leverage the unique electronic and steric properties of 2',6'-dibromoacetanilide, potentially leading to the synthesis of novel heterocyclic scaffolds with interesting biological activities.

Chemo- and Regioselective Derivatization Strategies

The presence of two chemically equivalent bromine atoms on the aromatic ring of 2',6'-dibromoacetanilide, along with the acetamido group, allows for various chemo- and regioselective derivatization strategies. The primary focus of such strategies is often the selective functionalization of the C-Br bonds via transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are particularly powerful for the selective formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the two bromine atoms can be controlled to achieve either mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the reagents.

A pertinent example, although on a closely related substrate, is the palladium-catalyzed Suzuki reaction of 2,6-dibromoaniline with various arylboronic acids. researchgate.net This reaction demonstrates the feasibility of substituting both bromine atoms with aryl groups. It is highly probable that 2',6'-dibromoacetanilide would undergo similar transformations. The acetamido group, being an ortho, para-director, would further influence the electronic properties of the aromatic ring but is generally stable under the conditions of many palladium-catalyzed reactions.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of 2',6'-Dibromoacetanilide

| Reaction Name | Coupling Partner | Product Type | Potential for Selectivity (Mono-/Di-substitution) |

| Suzuki Coupling | Aryl/Vinylboronic Acid | Biaryl/Styrenyl derivative | Yes, controllable by stoichiometry and reaction conditions. |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne derivative | Yes, sequential coupling is possible. |

| Buchwald-Hartwig Amination | Amine | Di- or tri-substituted aniline derivative | Yes, stepwise introduction of different amines is feasible. |

| Heck Coupling | Alkene | Styrenyl derivative | Yes, conditions can be optimized for mono- or di-arylation. |

| Stille Coupling | Organostannane | Biaryl or vinyl derivative | Yes, selective coupling is achievable. |

The regioselectivity in mono-substituted products is generally not a concern due to the symmetrical nature of the starting material. However, achieving selective mono-arylation versus di-arylation is a key challenge that can be addressed by controlling factors such as the ratio of reactants, reaction time, temperature, and the choice of catalyst and ligands. For instance, using a limited amount of the coupling partner (e.g., one equivalent of boronic acid in a Suzuki reaction) would favor the formation of the mono-substituted product.

The following table, adapted from the study on 2,6-dibromoaniline, illustrates the potential for di-substitution in Suzuki couplings, which can be extrapolated to 2',6'-dibromoacetanilide. researchgate.net

Table 2: Illustrative Examples of Di-substitution in the Suzuki Reaction of a 2,6-Dibromoaniline Scaffold

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methylphenylboronic acid | 2,6-Bis(4-methylphenyl)aniline derivative | 96 |

| 2 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)aniline derivative | 62 |

| 3 | 4-Fluorophenylboronic acid | 2,6-Bis(4-fluorophenyl)aniline derivative | 96 |

| 4 | 3,4,5-Trifluorophenylboronic acid | 2,6-Bis(3,4,5-trifluorophenyl)aniline derivative | 88 |

Data adapted from a study on 2,6-dibromoaniline, illustrating the potential for derivatization of the 2',6'-dibromoacetanilide scaffold. researchgate.net

Furthermore, the acetamido group itself can be a site for chemical modification. For example, it can be hydrolyzed to the corresponding aniline, which can then undergo a wide range of reactions, including diazotization followed by Sandmeyer-type reactions or further N-alkylation or N-arylation. The selective hydrolysis of the amide in the presence of the C-Br bonds, or vice-versa, would depend on the chosen reaction conditions, offering another layer of chemo-selectivity.

Advanced Spectroscopic and Structural Characterization of 2 ,6 Dibromoacetanilide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. compoundchem.com For 2',6'-dibromoacetanilide, ¹H and ¹³C NMR are fundamental for confirming the connectivity and electronic environment of the atoms.

The ¹H NMR spectrum of 2',6'-dibromoacetanilide is expected to show distinct signals corresponding to the aromatic protons, the amide proton (N-H), and the methyl protons (CH₃).

Aromatic Protons: The protons on the dibrominated phenyl ring are chemically distinct and their signals typically appear in the downfield region of the spectrum (δ 6.5-8.0 ppm), a characteristic of aryl protons. libretexts.org The substitution pattern (bromine atoms at positions 2' and 6') creates a symmetrical A₂B system for the remaining aromatic protons at the 3', 4', and 5' positions. The H-4' proton would appear as a triplet, while the H-3' and H-5' protons would appear as a doublet, due to coupling with the H-4' proton. The ortho-coupling constant (J_ortho) is typically in the range of 6-10 Hz. researchgate.net

Amide Proton (N-H): The amide proton signal is a singlet and its chemical shift can vary over a broad range, often appearing downfield, influenced by solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. chegg.com

The deshielding effect of the ortho-bromo substituents can influence the precise chemical shifts of the nearby aromatic protons. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2',6'-Dibromoacetanilide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.2 | Singlet (s) | N/A |

| N-H | Variable (e.g., 7.5-8.5) | Singlet (s) | N/A |

| H-3', H-5' | ~7.6 | Doublet (d) | J_ortho ≈ 8 Hz |

| H-4' | ~7.2 | Triplet (t) | J_ortho ≈ 8 Hz |

The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. Aromatic carbons typically resonate in the δ 120-150 ppm range. libretexts.org For 2',6'-dibromoacetanilide, due to the molecule's symmetry, four signals are expected for the aromatic carbons and two signals for the acetamido group carbons.

Aromatic Carbons: The carbon attached to the nitrogen (C-1') will be distinct. The bromine-substituted carbons (C-2' and C-6') will be equivalent and their chemical shift will be significantly influenced by the heavy halogen atom. The C-3' and C-5' carbons will be equivalent, as will the C-4' carbon.

Acetamido Carbons: The carbonyl carbon (C=O) will appear significantly downfield (typically δ 168-172 ppm), while the methyl carbon (CH₃) will be found far upfield (typically δ 20-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 2',6'-Dibromoacetanilide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~24 |

| C-2', C-6' | ~116 |

| C-4' | ~129 |

| C-3', C-5' | ~133 |

| C-1' | ~137 |

| C=O | ~169 |

Heteronuclear correlation techniques would be used to definitively assign these resonances.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques are employed.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons (e.g., C-4' with H-4'). The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations over two to three bonds, which is crucial for establishing the connectivity of the entire molecule, for instance, by showing a correlation from the N-H proton to the C-1' and C=O carbons. ipb.pt

Solid-State NMR (SSNMR): SSNMR can provide valuable information about the structure of 2',6'-dibromoacetanilide in its solid form. This technique is particularly useful as it avoids solvent interactions and can measure NMR parameters that are averaged out in solution. nih.gov For this compound, SSNMR of the quadrupolar bromine nuclei (⁷⁹Br and ⁸¹Br) could offer direct insight into the local electronic environment and geometry around the C-Br bonds. nih.govwiley.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing its vibrational modes. scitepress.orgresearchgate.net While IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. scitepress.org For molecules with a center of symmetry, some vibrations may be active in only one of the two techniques. scitepress.org

For 2',6'-dibromoacetanilide, key vibrational modes include:

N-H Stretch: A sharp absorption band typically appears in the range of 3200-3400 cm⁻¹.

Aromatic C-H Stretch: Found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl group C-H stretches appear just below 3000 cm⁻¹.

Amide I (C=O Stretch): A strong, characteristic absorption band is expected around 1660-1680 cm⁻¹. This is one of the most prominent peaks in the IR spectrum of anilides.

Amide II (N-H Bend and C-N Stretch): This band typically appears near 1520-1550 cm⁻¹.

Aromatic C=C Stretches: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibrations are expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 3: Characteristic IR/Raman Vibrational Frequencies for 2',6'-Dibromoacetanilide

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| N-H Stretch | Amide | 3200 - 3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Methyl (CH₃) | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide | 1660 - 1680 |

| N-H Bend / C-N Stretch (Amide II) | Amide | 1520 - 1550 |

| C=C Stretch | Aromatic | 1450 - 1600 |

| C-Br Stretch | Aryl Halide | 500 - 650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns. uab.eduuab.edu

For 2',6'-dibromoacetanilide (C₈H₇Br₂NO), the calculated monoisotopic mass is 290.88944 Da. nih.gov A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). The presence of two bromine atoms will result in a characteristic triplet pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for acetanilides involve cleavage of the amide bond. purdue.edu Expected fragmentation for 2',6'-dibromoacetanilide could include:

Loss of ketene (CH₂=C=O): Cleavage of the N-acetyl bond can lead to the formation of a 2,6-dibromoaniline (B42060) radical cation.

Formation of an acylium ion: Cleavage of the C-N bond can result in an acetyl cation (CH₃CO⁺) at m/z 43.

Loss of bromine atoms: Sequential loss of bromine radicals (Br•) from the molecular ion or other fragments is also possible.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. scienceasia.org While single-crystal X-ray diffraction provides the most accurate data, structure determination from X-ray powder diffraction (XRPD) is also possible, though more challenging. scienceasia.orgmpg.de

A crystallographic study of 2',6'-dibromoacetanilide would reveal:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the molecular geometry.

Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the amide group would be determined. In many acetanilides, these two planes are not coplanar.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice would be elucidated, revealing intermolecular interactions such as hydrogen bonds (e.g., N-H···O=C) and halogen bonding, which can influence the physical properties of the compound.

Chiroptical Spectroscopy in Stereochemical Investigations (if applicable to chiral derivatives)

While 2',6'-dibromoacetanilide itself is an achiral molecule, the introduction of appropriate substitution patterns can give rise to chiral derivatives. The primary source of chirality in derivatives of 2',6'-dibromoacetanilide is atropisomerism. This phenomenon occurs due to hindered rotation around the single bond connecting the nitrogen atom of the acetamido group and the substituted phenyl ring. The presence of two bulky bromine atoms in the ortho positions of the phenyl ring significantly restricts this rotation, which can lead to the existence of stable, non-interconverting enantiomers if an additional element of chirality is introduced, for instance, by substitution on the acetyl group or by having different ortho substituents.

Chiroptical spectroscopy, which includes techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD), is a powerful tool for the stereochemical investigation of such chiral molecules. These methods measure the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. This differential absorption is only observed for chiral molecules and is often reported as molar ellipticity ([θ]) or the difference in molar extinction coefficients (Δε). The resulting CD spectrum provides a unique fingerprint for a chiral molecule, where the sign and magnitude of the CD signals (known as Cotton effects) are highly sensitive to the molecule's absolute configuration and conformation.

For chiral derivatives of 2',6'-dibromoacetanilide, the electronic transitions associated with the aromatic chromophore and the amide group would be expected to give rise to characteristic CD signals. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra of the different enantiomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the chiral derivative can be determined. Enantiomers of a chiral compound will exhibit mirror-image CD spectra.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical rotatory dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The specific rotation, [α], is a characteristic property of a chiral compound and is defined as the observed rotation for a 1 g/mL solution in a 1 dm pathlength cell. While ORD provides information over a broad wavelength range, the analysis of ORD curves, particularly in the vicinity of an absorption band (the Cotton effect), can also be used to determine the stereochemistry of a molecule.

Application in Stereochemical Analysis

In the context of atropisomeric derivatives of 2',6'-dibromoacetanilide, chiroptical spectroscopy would be instrumental in several key areas:

Determination of Absolute Configuration: By comparing experimental CD spectra with those predicted by computational methods, the absolute configuration (Ra or Sa) of the atropisomers can be assigned.

Enantiomeric Purity Assessment: The magnitude of the specific rotation or the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of a sample. This allows for the quantitative determination of the enantiomeric purity of a synthetic or resolved mixture.

Conformational Analysis: The chiroptical properties of a molecule are highly dependent on its three-dimensional structure. Therefore, chiroptical spectroscopy can be used to study the conformational preferences of the acetamido group relative to the dibromophenyl ring.

Illustrative Chiroptical Data for a Structurally Related Chiral Amide

To illustrate the type of data obtained from chiroptical measurements, the following table presents hypothetical data for a chiral atropisomeric N-aryl amide, which serves as an analogue for what might be expected for a chiral derivative of 2',6'-dibromoacetanilide.

| Chiral N-Aryl Amide Derivative | Specific Rotation [α]D25 (deg·mL·g-1·dm-1) | Circular Dichroism (CD) Data |

| Enantiomer A | +150 (c 1.0, CHCl3) | λmax (nm) |

| 230 | ||

| 255 | ||

| Enantiomer B | -148 (c 1.0, CHCl3) | λmax (nm) |

| 230 | ||

| 255 |

This interactive table showcases how enantiomers exhibit nearly equal and opposite specific rotations and mirror-image CD spectra. Such data would be crucial for the unambiguous characterization and stereochemical assignment of any newly synthesized chiral derivatives of 2',6'-dibromoacetanilide.

Theoretical and Computational Chemistry of 2 ,6 Dibromoacetanilide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its geometry, energy, and chemical reactivity. For 2',6'-dibromoacetanilide, these calculations reveal how the interplay between the phenyl ring, the acetamido group, and the two bulky bromine substituents dictates its properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. semanticscholar.org It is particularly effective for optimizing molecular geometries and calculating ground-state energies with a favorable balance of accuracy and computational cost. researchgate.net

When applied to 2',6'-dibromoacetanilide, DFT calculations are used to determine the most stable three-dimensional arrangement of its atoms. The optimization process systematically adjusts the positions of the atoms to find the lowest energy conformation. A key structural feature of acetanilides is the dihedral angle between the plane of the phenyl ring and the plane of the amide group. For the parent acetanilide (B955) molecule, this angle is relatively small, but the presence of two large bromine atoms at the ortho positions (2' and 6') in 2',6'-dibromoacetanilide introduces significant steric hindrance. usna.edu This steric repulsion forces the acetamido group to twist considerably out of the phenyl ring's plane to achieve a stable, low-energy state.

DFT calculations, for instance using the B3LYP functional with a 6-311G basis set, can precisely quantify this twist. banglajol.infofrontiersin.org The calculations would also provide optimized bond lengths and angles. Compared to unsubstituted acetanilide, the C-N bond might be slightly elongated, and the C-C-N bond angles may be distorted due to the steric strain imposed by the bromine atoms.

Table 1: Illustrative Optimized Geometric Parameters of 2',6'-Dibromoacetanilide (Gas Phase)

This table presents hypothetical data that would be obtained from a DFT/B3LYP/6-311G calculation. The values are based on known data for acetanilide researchgate.net and adjusted to reflect the expected steric and electronic effects of the 2',6'-dibromo substitution.

| Parameter | Bond/Angle | Hypothetical Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.225 | |

| C-N (amide) | 1.370 | |

| N-C (aryl) | 1.435 | |

| C-Br | 1.910 | |

| **Bond Angles (°) ** | ||

| O=C-N | 123.0 | |

| C-N-C (aryl) | 128.5 | |

| N-C(1')-C(2') | 118.0 | |

| N-C(1')-C(6') | 118.0 | |

| Dihedral Angle (°) | ||

| Phenyl-Amide Twist | 75.0 |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. aip.org These "first-principles" calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are crucial for predicting molecular properties and reactivity. researchgate.net

For 2',6'-dibromoacetanilide, ab initio calculations can elucidate its reactivity by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

These methods can also be used to compute various reactivity descriptors:

Ionization Potential: The energy required to remove an electron, predictable from the HOMO energy.

Electron Affinity: The energy released when an electron is added, related to the LUMO energy.

Chemical Hardness: A measure of resistance to change in electron distribution. researchgate.net

Molecular Electrostatic Potential (MESP): A map of charge distribution that shows electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For 2',6'-dibromoacetanilide, the MESP would likely show negative potential around the carbonyl oxygen, making it a site for electrophilic attack, and positive potential around the amide hydrogen. researchgate.net

The bromine atoms, being electronegative, would withdraw electron density from the phenyl ring, influencing its reactivity in aromatic substitution reactions.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. acs.org A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometric parameters, such as bond rotation angles. mdpi.comnih.gov

The most significant conformational flexibility in 2',6'-dibromoacetanilide arises from the rotation around the N-C(aryl) single bond. A computational scan of this rotation would generate a potential energy surface. Due to the severe steric clash between the carbonyl oxygen of the acetamido group and the large bromine atoms at the ortho positions, the PES would exhibit very high energy barriers for planar or near-planar conformations. researchgate.net The surface would show deep energy minima corresponding to the most stable, highly twisted conformations where the amide group is nearly perpendicular to the phenyl ring. The transition states on this surface would represent the eclipsed conformations, which are energetically unfavorable. This high rotational barrier means that at room temperature, the molecule is "locked" into specific conformations, a phenomenon observed in other 2',6'-disubstituted acetanilides. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically model molecules in a static, isolated state (in vacuo), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a more realistic environment like a solution. tandfonline.comzenodo.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects. nih.govum.ac.id

An MD simulation of 2',6'-dibromoacetanilide in a solvent (e.g., water or dimethyl sulfoxide) would provide insights into:

Solvation: How solvent molecules arrange themselves around the solute and the nature of solute-solvent interactions (e.g., hydrogen bonding).

Conformational Fluctuations: How the key dihedral angles and bond lengths fluctuate around their equilibrium values over time.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amide N-H group and solvent molecules.

These simulations are crucial for bridging the gap between theoretical models and the behavior of the compound in real-world chemical and biological systems.

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra for structure verification. Time-dependent DFT (TD-DFT) and other methods can accurately predict UV-Vis, IR, and NMR spectra. researchgate.netbanglajol.info

For 2',6'-dibromoacetanilide, calculating the vibrational frequencies would predict its infrared (IR) spectrum. Key vibrational modes of interest include:

N-H stretch: Sensitive to hydrogen bonding.

C=O stretch (Amide I band): Its frequency is influenced by the electronic environment and conformation.

C-N stretch and N-H bend (Amide II band): Also characteristic of the amide linkage.

The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. banglajol.info The presence of the heavy bromine atoms would also influence the lower frequency modes of the molecule.

Table 2: Illustrative Predicted IR Frequencies for 2',6'-Dibromoacetanilide

This table shows hypothetical vibrational frequencies calculated using DFT, based on known assignments for acetanilide. researchgate.net

| Vibrational Mode | Description | Hypothetical Calculated Frequency (cm⁻¹) |

| ν(N-H) | N-H stretching | 3450 |

| ν(C-H) | Aromatic C-H stretching | 3100-3050 |

| ν(C=O) | Amide I (C=O stretching) | 1685 |

| δ(N-H) | Amide II (N-H bending) | 1550 |

| ν(C-N) | Amide III (C-N stretching) | 1260 |

| ν(C-Br) | C-Br stretching | 650 |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding how a chemical reaction proceeds requires identifying the reaction pathway, including any intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net Computational chemistry is indispensable for locating and characterizing these fleeting transition states, which are nearly impossible to observe experimentally. banglajol.info

For a reaction involving 2',6'-dibromoacetanilide, such as its alkaline hydrolysis, computational methods can be used to map the entire reaction mechanism. researchgate.net The process would involve:

Locating Reactants, Products, and Intermediates: The geometries of all stable species in the reaction are optimized.

Searching for the Transition State: Specialized algorithms are used to find the saddle point on the potential energy surface that connects reactants (or intermediates) to products. For the hydrolysis of 2',6'-dibromoacetanilide, the TS would likely involve the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. researchgate.net

Frequency Calculation: A frequency calculation on the TS structure confirms it is a true transition state by identifying a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Mapping: An IRC calculation follows the path downhill from the transition state to connect it to the reactant and product, confirming the proposed mechanism.

The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.

Applications of 2 ,6 Dibromoacetanilide As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Molecules

The strategic placement of two bromine atoms and an acetamido group on the aromatic ring of 2',6'-dibromoacetanilide makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including heterocyclic compounds and polyaromatic systems. The differential reactivity of the C-Br bonds and the potential for transformations of the acetamido group allow for a stepwise and controlled construction of intricate molecular frameworks.

2',6'-Dibromoacetanilide is a promising starting material for the synthesis of various heterocyclic compounds. The ortho-disposed bromine atoms can participate in cyclization reactions to form fused heterocyclic systems. For instance, it can be envisioned as a precursor for the synthesis of quinazolines and benzimidazoles, which are important scaffolds in medicinal chemistry.

One potential pathway to quinazolines involves the initial conversion of the acetamido group to an amino group, followed by reaction with a suitable carbonyl compound or its equivalent to form the pyrimidine ring. The bromine atoms can then be further functionalized to introduce additional diversity. While direct synthesis from 2-aminobenzamides is common for quinazolinones, the dibromo-substitution offers handles for further elaboration. nih.govdnu.dp.ua For example, a synthetic route could involve the hydrolysis of 2',6'-dibromoacetanilide to 2,6-dibromoaniline (B42060), followed by reactions to build the quinazoline core.

Similarly, for the synthesis of benzimidazoles, 2',6'-dibromoacetanilide could be hydrolyzed to 2,6-dibromoaniline, which can then be condensed with aldehydes or carboxylic acids. vinhuni.edu.vnnih.govenpress-publisher.com The resulting dibromobenzimidazole can undergo further modifications at the bromine positions.

Another important class of heterocycles, carbazoles, can be synthesized through intramolecular C-N bond formation reactions. nih.govchim.itresearchgate.net A plausible route starting from 2',6'-dibromoacetanilide would involve a palladium-catalyzed amination or an Ullmann condensation to introduce an aryl group at one of the bromine positions, followed by an intramolecular cyclization to form the carbazole skeleton. The remaining bromine atom would then be available for further functionalization.

| Heterocyclic System | Potential Synthetic Strategy from 2',6'-Dibromoacetanilide | Key Reactions |

| Quinazolines | Hydrolysis to 2,6-dibromoaniline, followed by cyclization with a carbonyl source. | Amide hydrolysis, Condensation, Cyclization |

| Benzimidazoles | Hydrolysis to 2,6-dibromoaniline, followed by condensation with aldehydes or carboxylic acids. | Amide hydrolysis, Condensation |

| Carbazoles | Sequential cross-coupling (e.g., Buchwald-Hartwig amination) followed by intramolecular C-N bond formation. | Buchwald-Hartwig amination, Ullmann condensation, Intramolecular cyclization |

The two bromine atoms in 2',6'-dibromoacetanilide provide excellent handles for the construction of polyaromatic systems through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings are powerful tools for forming new carbon-carbon bonds. nrochemistry.comwikipedia.org

Sequential cross-coupling reactions can be employed to introduce different aryl or vinyl groups at the 2 and 6 positions, leading to the formation of extended π-conjugated systems. nih.gov For instance, a Suzuki coupling with an arylboronic acid at one bromine position, followed by another Suzuki coupling with a different arylboronic acid at the second bromine position, would yield a terphenyl derivative. The acetamido group can be retained or modified in the final product, influencing its electronic and steric properties.

Furthermore, 2',6'-dibromoacetanilide can be a precursor for the synthesis of triphenylenes, a class of polycyclic aromatic hydrocarbons. This could be achieved through a sequence of reactions involving the formation of a biphenyl linkage via a Suzuki or Ullmann coupling, followed by an intramolecular cyclization. google.comuea.ac.uk The synthesis of such complex polyaromatic structures is of interest for their applications in materials science and electronics.

| Polyaromatic System | Potential Synthetic Strategy from 2',6'-Dibromoacetanilide | Key Reactions |

| Substituted Biphenyls | Monosubstitution via Suzuki or other cross-coupling reactions. | Suzuki coupling, Stille coupling, Heck coupling |

| Terphenyls | Sequential Suzuki or other cross-coupling reactions with two different aryl partners. | Sequential cross-coupling |

| Triphenylenes | Formation of a biphenyl intermediate followed by intramolecular cyclization. | Suzuki coupling, Ullmann coupling, Intramolecular C-H activation |

Strategies for Incorporating the 2,6-Dibromophenylacetamido Moiety into Target Structures

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for this purpose. The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling 2',6'-dibromoacetanilide with a wide range of primary and secondary amines. wikipedia.orglibretexts.orgchemspider.com This reaction is particularly useful for synthesizing complex amines and N-heterocycles. The Ullmann condensation, a copper-catalyzed reaction, provides an alternative for forming C-N, C-O, and C-S bonds. wikipedia.orgsynarchive.commdpi.com

For the formation of C-C bonds, the Suzuki coupling with boronic acids, the Sonogashira coupling with terminal alkynes, and the Heck coupling with alkenes are powerful tools. nrochemistry.comwikipedia.orgnih.gov These reactions allow for the introduction of various carbon-based substituents, leading to the construction of complex molecular skeletons. The differential reactivity of the two bromine atoms can be exploited for sequential couplings, further increasing the complexity of the target molecules. nih.gov

| Coupling Reaction | Bond Formed | Reagents |

| Buchwald-Hartwig Amination | C-N | Amine, Palladium catalyst, Base |

| Ullmann Condensation | C-N, C-O, C-S | Amine/Alcohol/Thiol, Copper catalyst, Base |

| Suzuki Coupling | C-C | Boronic acid, Palladium catalyst, Base |

| Sonogashira Coupling | C-C (alkynyl) | Terminal alkyne, Palladium and Copper catalysts, Base |

Development of Libraries of Novel Chemical Entities

The structure of 2',6'-dibromoacetanilide, with its two reactive bromine atoms, makes it an attractive scaffold for the development of libraries of novel chemical entities through combinatorial chemistry. By systematically reacting the dibromo-scaffold with a diverse set of building blocks, a large number of structurally related compounds can be synthesized efficiently.

The two bromine atoms can be functionalized independently or simultaneously using the cross-coupling reactions mentioned previously. For example, a split-and-pool synthesis strategy could be employed where a large batch of 2',6'-dibromoacetanilide is reacted with a set of different boronic acids in a Suzuki coupling. The resulting mixture of monosubstituted products can then be reacted with another set of boronic acids to generate a library of disubstituted compounds. The acetamido group can also be modified to further increase the diversity of the library.

Such libraries of compounds can be screened for biological activity to identify new drug leads or for specific properties in materials science applications. The 2,6-disubstituted phenyl ring provides a rigid core that can be used to orient substituents in a defined spatial arrangement, which is often crucial for biological activity.

Applications in Materials Science (e.g., monomers, polymer precursors)

The presence of two reactive bromine atoms in 2',6'-dibromoacetanilide suggests its potential as a monomer or a precursor for monomers in the synthesis of polymers. Poly(phenylene)s and related aromatic polymers are known for their high thermal stability and interesting electronic properties.

One possible application is in the synthesis of poly(aniline) derivatives. The bromine atoms could be used as coupling sites in polymerization reactions, such as Suzuki polycondensation or Yamamoto coupling, to form a polymer backbone. The acetamido group would be a pendant group on the polymer chain, influencing its solubility and other properties. While there are reports on the synthesis of polymers with bromoaryl groups in their side chains, the direct polymerization of dibromoacetanilides is a plausible extension. rsc.org

Furthermore, 2',6'-dibromoacetanilide could be a precursor to monomers for rigid-rod polymers. researchgate.net After suitable modification of the acetamido group, the dibromo-functionality can be used to create a rigid polymer backbone through step-growth polymerization. These polymers are of interest for applications in high-performance materials and liquid crystals. The homopolymer of a structurally related compound, 2,4(or 2,6)-dibromophenol, has been reported, indicating the feasibility of polymerizing dihaloaromatic compounds. libretexts.org

Stereoselective Synthesis of Advanced Intermediates

While 2',6'-dibromoacetanilide itself is not chiral, the 2,6-dibromophenylacetamido group can be incorporated into a molecule to influence the stereochemical outcome of subsequent reactions. The bulky and electronically distinct nature of this group can create a specific steric and electronic environment that directs the approach of reagents to a prochiral center.

In the context of asymmetric synthesis, the N-(2,6-dibromophenyl)acetamido group could potentially act as a chiral auxiliary after appropriate modification or in conjunction with a chiral catalyst. wikipedia.orgresearchgate.netsigmaaldrich.comyoutube.comwilliams.edu For example, if the acetyl group is replaced by a chiral moiety, the entire N-(2,6-dibromophenyl)amido group could direct the stereoselective alkylation or aldol reaction at a nearby position. The steric hindrance provided by the two ortho-bromine atoms could enhance the diastereoselectivity of such reactions by restricting the conformational freedom of the molecule.

Moreover, the acetamido group itself can participate in directing metal-catalyzed reactions. The oxygen atom of the carbonyl group can coordinate to a metal catalyst, bringing it into proximity with a reactive site and influencing the stereochemistry of the transformation. The presence of the ortho-bromine atoms would modulate the electronic properties and steric bulk of this directing group.

Supramolecular Chemistry and Solid State Studies of 2 ,6 Dibromoacetanilide

Crystal Engineering and Molecular Packing in the Solid State

Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. researchgate.net In substituted acetanilides, the molecular packing is a delicate balance between the robust N-H···O hydrogen bonds formed by the amide groups and other interactions originating from the substituents.

In many C,N-diarylacetamides, the fundamental packing motif is a chain or dimer formed through N-H···O hydrogen bonds. core.ac.ukresearchgate.net For instance, in the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide, molecules are packed into supramolecular chains along the c-axis via these N-H···O interactions. iucr.org Similarly, related compounds like N-(4-chloro-3-methylphenyl)-2-phenylacetamide are also linked into chains. core.ac.uk

The conformation of the molecule plays a crucial role. In many acetanilide (B955) derivatives, the amide group is essentially planar. iucr.org However, significant torsion is often observed between the plane of the amide group and the plane of the phenyl ring, largely due to steric hindrance from ortho-substituents. For 2',6'-dibromoacetanilide, the two bulky bromine atoms in the ortho positions are expected to cause a substantial twist of the phenyl ring relative to the acetamido group. This is observed in analogous structures like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, where the dichlorophenyl ring is twisted by 79.7(7)° from the thiazole (B1198619) ring. nih.gov This steric effect is a key consideration in predicting the molecular packing of 2',6'-dibromoacetanilide.

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds are the most significant directional interactions in the crystal structures of acetanilides. researchgate.netmdpi.com The amide functional group contains a strong hydrogen bond donor (N-H) and a strong acceptor (C=O), leading to the formation of predictable and robust supramolecular synthons.

The most common hydrogen-bonding motif is the catemeric chain, described by the graph set C(4), where molecules are linked head-to-tail. iucr.org This is seen in numerous related structures, including 2-bromo-N-(4-bromophenyl)acetamide and 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. iucr.orgiucr.org Another common motif is the centrosymmetric dimer, with a graph set of R²₂(8), where two molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds. nih.govresearchgate.net

Table 1: Representative N-H···O Hydrogen Bond Geometries in Related Acetanilide Structures

| Compound Name | D-H···A | d(D-H) [Å] | d(H···A) [Å] | d(D···A) [Å] | ∠(DHA) [°] | Symmetry Operation | Reference |

| 2-Bromo-N-(4-bromophenyl)acetamide | N1-H1N···O1 | 0.86 | 2.05 | 2.906 (7) | 173 | x, y, z-1 | iucr.org |

| 2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide | N1-H1···O1 | 0.82 (3) | 2.08 (3) | 2.894 (3) | 172 (3) | x-1, y, z | iucr.org |

This table presents data from related compounds to illustrate typical hydrogen bonding parameters.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. The formation of different hydrogen-bonding patterns is a common source of polymorphism in flexible molecules like acetanilides.

While no specific studies on the polymorphism of 2',6'-dibromoacetanilide have been reported in the searched literature, research on related compounds suggests it is a possibility. For example, N-(2-acetyl-4,6-dibromophenyl)acetamide is noted to have its crystal packing and hydrogen-bonding networks determined by X-ray diffraction, and any variations in these could lead to polymorphism. The conformational flexibility of the acetamido group relative to the dibromophenyl ring could allow for different packing arrangements under various crystallization conditions.

Pseudopolymorphism, where different crystal forms contain stoichiometric amounts of solvent (solvates or hydrates), is also a possibility. The formation of hydrates is common when crystallization occurs from aqueous media, with water molecules often incorporated into the hydrogen-bonding network. researchgate.net

Co-crystallization and Salt Formation

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of solid compounds without altering their covalent structure. japsonline.comiapchem.org Co-crystals are multi-component crystalline solids held together by non-covalent interactions, typically hydrogen bonds. nih.gov

There are no specific reports of co-crystals or salts involving 2',6'-dibromoacetanilide in the reviewed literature. However, the molecule possesses the necessary functional groups for such formations. The amide group can participate in hydrogen bonding with suitable co-formers, such as carboxylic acids or other amides, which are common components in co-crystal design. nih.gov For a co-crystal to form, the hydrogen bonding between the acetanilide and the co-former must be able to compete with or complement the strong N-H···O self-assembly synthons of the acetanilide itself.

Salt formation is unlikely for 2',6'-dibromoacetanilide as the amide group is generally considered neutral and not easily protonated or deprotonated under normal conditions.

Influence of Halogen Bonding in Crystal Structures

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). wiley-vch.de This interaction, denoted as C-X···A (where X is a halogen and A is a nucleophile like O, N, or another halogen), is directional and has emerged as a significant tool in supramolecular chemistry and crystal engineering. d-nb.infonih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. wiley-vch.de

In 2',6'-dibromoacetanilide, the two bromine atoms provide potential sites for halogen bonding. These bromine atoms can interact with nucleophilic sites on adjacent molecules, such as the carbonyl oxygen atom (C-Br···O=C) or even another bromine atom (C-Br···Br-C). These interactions, while weaker than conventional hydrogen bonds, can play a crucial role in directing the three-dimensional arrangement of molecules in the crystal.

Emerging Research Directions and Future Perspectives

Integration of 2',6'-Dibromoacetanilide in Nanochemistry and Catalysis

The fields of nanochemistry and catalysis offer significant potential for the application of tailored organic molecules. For 2',6'-dibromoacetanilide, future research could focus on its role as a precursor or modifying agent in the synthesis of functional nanomaterials and catalysts.

Research Findings and Future Directions:

Ligand Synthesis for Nanoparticles: Structurally similar compounds, such as 4'-Bromoacetanilide, have been utilized in the synthesis of new ligands for modifying material surfaces, for instance, anchoring gadolinium(III) chelates onto titanium dioxide (TiO2) for applications in photocatalysis. lookchem.com Future work could explore the use of 2',6'-dibromoacetanilide to create bidentate or pincer-type ligands. The two ortho-bromine atoms could serve as reactive sites for anchoring the molecule to metal nanoparticle surfaces, potentially influencing their stability, dispersibility, and catalytic activity. The steric hindrance provided by the 2,6-disubstitution could also impart unique selectivity in catalytic processes.

Precursor for Heterogeneous Catalysts: There is growing interest in developing robust heterogeneous catalysts. Bromo-organic compounds are known to be valuable in various organic transformations. sci-hub.se Research could be directed towards immobilizing 2',6'-dibromoacetanilide or its derivatives onto solid supports like silica (B1680970) or polymers. These materials could then be evaluated as catalysts, for instance, in cross-coupling reactions where the bromine atoms might participate in the catalytic cycle or influence the electronic properties of an active metal center.

Directing Group in Catalysis: The acetamido group is a known directing group in C-H activation and functionalization reactions. Visible-light-induced photocatalysis has been employed for the halogenation of anilides using catalysts like Cu-MnO. mdpi.com The presence of two bromine atoms in 2',6'-dibromoacetanilide could influence the regioselectivity of further functionalization reactions on the aromatic ring, offering pathways to complex, multi-substituted aromatic compounds.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations